Disodium 1-phenyl-3-((4-((2-pyrimidinylamino)sulphonyl)phenyl)amino)propane-1,3-disulphonate
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Overview
Description
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenyl group, a sulfamoyl group, and a pyrimidinyl group, making it a versatile molecule in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a phenyl group with a sulfonate ester in the presence of a base.
Amidation: The formation of the sulfamoyl group is carried out by reacting an amine with a sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The sulfamoyl group plays a crucial role in this interaction, facilitating the binding to the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-phenyl-3-(4-sulfamoylphenyl)amino)propane-1,3-disulfonate
- Sodium 1-phenyl-3-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate
Uniqueness
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate is unique due to the presence of the pyrimidinyl group, which enhances its binding affinity and specificity towards certain molecular targets. This makes it more effective in its applications compared to similar compounds.
Biological Activity
Disodium 1-phenyl-3-((4-((2-pyrimidinylamino)sulphonyl)phenyl)amino)propane-1,3-disulphonate is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H18N4Na2O8S3
- Molecular Weight : Approximately 572.54 g/mol
- CAS Number : 97171-75-0
The presence of sulfonate and amine functional groups enhances its solubility and reactivity, making it suitable for various biological applications .
This compound interacts with specific molecular targets, primarily enzymes and proteins. The sulfamoyl group plays a crucial role in binding to active sites, altering enzyme activity, which may lead to therapeutic effects.
Interaction Studies
Studies have employed various techniques to elucidate the compound's binding affinity and specificity towards biological targets:
- Surface Plasmon Resonance (SPR) : Used to measure the binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Employed for thermodynamic profiling of interactions.
These studies are essential for understanding the compound's mechanism of action and optimizing it for therapeutic use.
Biological Activities
Preliminary studies indicate that this compound exhibits several promising biological activities:
Antimicrobial Activity : The compound shows potential antimicrobial properties comparable to traditional sulfonamide antibiotics. Its structural features enhance its efficacy against a range of pathogens.
Antitumor Activity : Early research suggests that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. This is particularly relevant in cancer models where pyrimidine derivatives have shown promise .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Noprylsulfamide | Contains sulfonamide moiety | Antimicrobial activity |
Sulfamethoxazole | Sulfonamide antibiotic | Broad-spectrum antibacterial |
Pyrimidine derivatives | Pyrimidine ring structure | Diverse biological activities |
This compound stands out due to its specific combination of functional groups that enhance solubility and potential efficacy against targeted disease pathways .
Synthesis Methods
The synthesis involves several steps that require careful optimization:
- Preparation of Intermediate Compounds : This often includes nucleophilic substitution reactions.
- Formation of Sulfamoyl Group : Achieved by reacting an amine with a sulfonyl chloride.
- Final Product Formation : Involves purification processes to ensure high yield and purity.
In industrial settings, continuous flow reactors are utilized for scalability and consistency in production .
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various biological assays. For example:
- Antimicrobial Efficacy : In vitro tests demonstrated significant inhibition of bacterial growth at concentrations comparable to established antibiotics.
- Cell Viability Assays : Cancer cell lines treated with the compound showed reduced viability, indicating its potential as an antitumor agent.
These findings underscore the need for further research into the pharmacodynamics and pharmacokinetics of this compound to fully elucidate its therapeutic potential .
Properties
CAS No. |
97171-75-0 |
---|---|
Molecular Formula |
C19H18N4Na2O8S3 |
Molecular Weight |
572.5 g/mol |
IUPAC Name |
disodium;1-phenyl-3-[4-(pyrimidin-2-ylsulfamoyl)anilino]propane-1,3-disulfonate |
InChI |
InChI=1S/C19H20N4O8S3.2Na/c24-32(25,23-19-20-11-4-12-21-19)16-9-7-15(8-10-16)22-18(34(29,30)31)13-17(33(26,27)28)14-5-2-1-3-6-14;;/h1-12,17-18,22H,13H2,(H,20,21,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
CVEFAXSOHINGPV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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